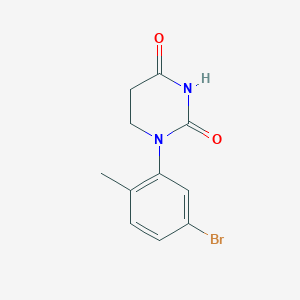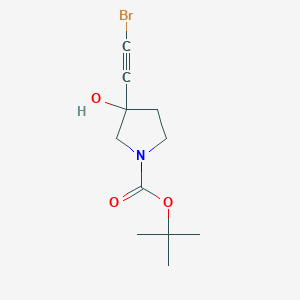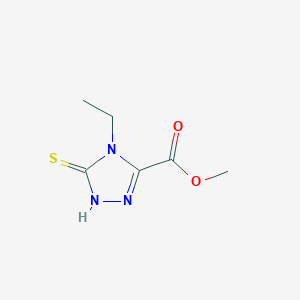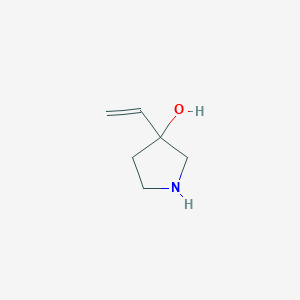
3-Ethenylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenylpyrrolidin-3-ol is an organic compound with the molecular formula C6H11NO It is a derivative of pyrrolidine, featuring a hydroxyl group (-OH) and an ethenyl group (-CH=CH2) attached to the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using Aspergillus sp. and subsequent stereoselective esterification by a commercial lipase . Another method includes the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves biocatalytic processes due to their efficiency and selectivity. The use of microbial hydroxylation and enzymatic esterification are preferred for large-scale production, ensuring high yield and purity of the compound.
化学反応の分析
Types of Reactions: 3-Ethenylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of pyrrolidinone derivatives.
Reduction: Formation of 3-ethylpyrrolidin-3-ol.
Substitution: Formation of various ethers and esters depending on the substituents used.
科学的研究の応用
3-Ethenylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-Ethenylpyrrolidin-3-ol involves its interaction with various molecular targets. The hydroxyl group allows for hydrogen bonding with biological molecules, while the ethenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Pyrrolidine: A parent compound with a similar structure but lacking the hydroxyl and ethenyl groups.
3-Hydroxypyrrolidine: Similar to 3-Ethenylpyrrolidin-3-ol but without the ethenyl group.
3-Ethylpyrrolidin-3-ol: A reduced form of this compound.
Uniqueness: this compound is unique due to the presence of both hydroxyl and ethenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC名 |
3-ethenylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H11NO/c1-2-6(8)3-4-7-5-6/h2,7-8H,1,3-5H2 |
InChIキー |
UNHSJMFKUVVKAW-UHFFFAOYSA-N |
正規SMILES |
C=CC1(CCNC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13478384.png)
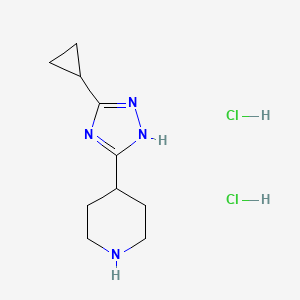
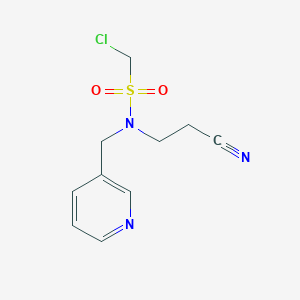
![4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B13478404.png)
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13478407.png)
![Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13478412.png)
![1-[3-(Difluoromethoxy)-2-fluorophenyl]methanamine hydrochloride](/img/structure/B13478417.png)
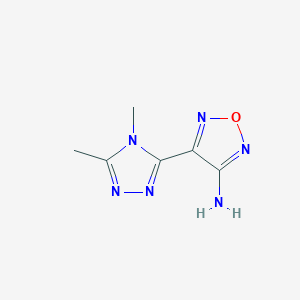
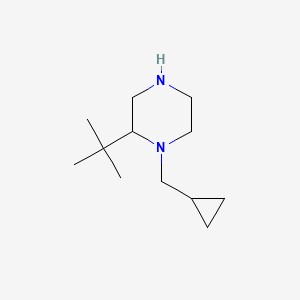
![4-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentyl]benzoic acid](/img/structure/B13478448.png)
